molecular formula C10H9NO3 B1349374 Isoquinoline-3-carboxylic Acid Hydrate CAS No. 203626-75-9

Isoquinoline-3-carboxylic Acid Hydrate

Cat. No. B1349374
CAS RN: 203626-75-9
M. Wt: 191.18 g/mol
InChI Key: IXFLTVWYYQIVRB-UHFFFAOYSA-N
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Description

Isoquinoline-3-carboxylic Acid Hydrate is an organic compound composed of hydrogen, carbon, nitrogen, and oxygen. It is used in chemical synthesis .


Synthesis Analysis

A new and general synthesis of methyl isoquinoline-3-carboxylates is described starting from aromatic 1,2-dialdehydes by reaction with protected phosphonoglycine derivatives . A novel isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid conjugated together using tris (2-aminoethyl)amine was synthesized and tested for anti-tumor activity .


Molecular Structure Analysis

The molecular formula of Isoquinoline-3-carboxylic Acid Hydrate is C10H9NO3 . The structure, electronic properties, vibrational fundamental modes, thermodynamic properties, and chemical shifts of the compounds have been investigated .


Chemical Reactions Analysis

The local and global chemical reactivity properties of the compounds have been investigated with the help of global and local reactivity descriptors .


Physical And Chemical Properties Analysis

The molecular weight of Isoquinoline-3-carboxylic Acid Hydrate is 191.18 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Isoquinoline-3-carboxylic Acid Hydrate: A Comprehensive Analysis

Antibacterial Applications: Isoquinoline-3-carboxylic Acid Hydrate (IQ3CA) has demonstrated significant antibacterial activity against various plant bacteria, including Ralstonia solanacearum and Acidovorax citrulli, with EC50 values ranging from 8.38 to 17.35 μg/mL. This suggests its potential use as an environmentally sustainable bactericide in agricultural settings .

Chemical Synthesis: IQ3CA may be utilized in chemical synthesis processes due to its structural properties. While specific synthesis applications are not detailed in the search results, its availability through chemical suppliers indicates its relevance in synthetic chemistry .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Isoquinoline-3-carboxylic Acid Hydrate has shown promise as a lead compound with antibacterial properties against plant diseases . A novel isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid conjugated together using tris (2-aminoethyl)amine, was synthesized and tested for anti-tumor activity. The results suggest it to be a promising lead for future study .

properties

IUPAC Name

isoquinoline-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2.H2O/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-6H,(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFLTVWYYQIVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371541
Record name Isoquinoline-3-carboxylic Acid Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-3-carboxylic Acid Hydrate

CAS RN

203626-75-9, 207399-25-5
Record name Isoquinoline-3-carboxylic Acid Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ISOQUINOLINECARBOXYLIC ACID HYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoquinoline-3-carboxylic Acid Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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